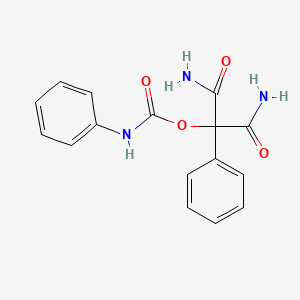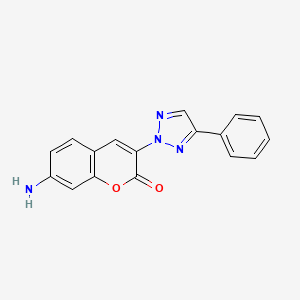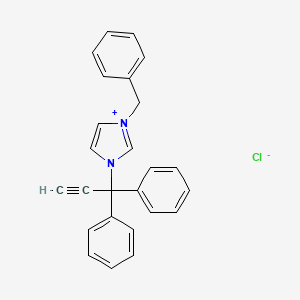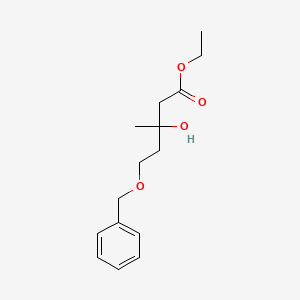
(1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate is an organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a complex structure with both amino and carbamate functional groups, making it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of phenyl isocyanate with a suitable amine to form an intermediate carbamate.
Cyclization: This intermediate then undergoes cyclization with a diketone, such as 1,3-diketone, under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with fewer oxygen atoms or more hydrogen atoms.
Substituted Derivatives: Compounds with new functional groups replacing the original amino groups.
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in biochemical studies.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: Potential use in the development of diagnostic agents for imaging and detection.
Industry:
Polymer Production: Used in the synthesis of specialized polymers with unique properties.
Material Science: Application in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism by which (1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of biochemical pathways, leading to changes in cellular functions.
Interactions: Formation of stable complexes with target molecules, influencing their behavior and activity.
Comparación Con Compuestos Similares
(1,3-Diamino-1,3-dioxo-2-phenylpropan-2-yl) N-methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.
(1,3-Diamino-1,3-dioxo-2-phenylpropan-2-yl) N-ethylcarbamate: Contains an ethyl group, leading to different chemical properties.
Uniqueness:
Functional Groups: The presence of both amino and carbamate groups provides unique reactivity.
Applications: Broader range of applications due to its versatile structure.
Stability: Enhanced stability under various conditions compared to similar compounds.
This detailed overview of (1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate highlights its significance in scientific research and industrial applications
Propiedades
IUPAC Name |
(1,3-diamino-1,3-dioxo-2-phenylpropan-2-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-13(20)16(14(18)21,11-7-3-1-4-8-11)23-15(22)19-12-9-5-2-6-10-12/h1-10H,(H2,17,20)(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAJFZBYYHLGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)(C(=O)N)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8042779.png)
![N-[5-acetamido-2-(4-acetamidophenyl)phenyl]benzamide](/img/structure/B8042782.png)
![N-[3-(4-benzamidophenoxy)propyl]benzamide](/img/structure/B8042786.png)
![ethyl N-[(2-amino-4-bromobenzoyl)amino]carbamate](/img/structure/B8042790.png)
![2-[[4-[2-[4-(2-Cyanopropan-2-ylamino)cyclohexyl]propan-2-yl]cyclohexyl]amino]-2-methylpropanenitrile](/img/structure/B8042807.png)





![Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate](/img/structure/B8042840.png)

![2-[[2-(4-chloroanilino)-2-oxoethyl]-hydroxyamino]-N-(4-chlorophenyl)acetamide](/img/structure/B8042848.png)
![3-(chloromethylsulfonyl)-4-[(E)-2-(4-methoxyphenyl)ethenyl]aniline](/img/structure/B8042872.png)
